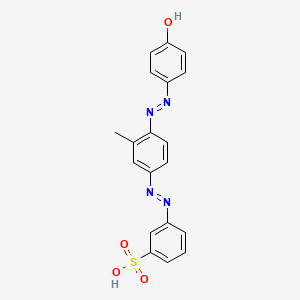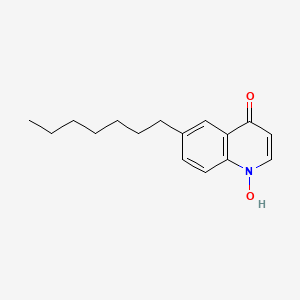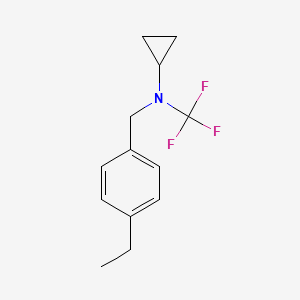![molecular formula C20H16ClN B13946337 10-chloro-7-ethyl-11-methylbenzo[c]acridine CAS No. 63019-53-4](/img/structure/B13946337.png)
10-chloro-7-ethyl-11-methylbenzo[c]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-chloro-7-ethyl-11-methylbenzo[c]acridine is an organic compound with the molecular formula C20H16ClN. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-chloro-7-ethyl-11-methylbenzo[c]acridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
10-chloro-7-ethyl-11-methylbenzo[c]acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted acridines.
Scientific Research Applications
10-chloro-7-ethyl-11-methylbenzo[c]acridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to DNA intercalation and its effects on biological systems.
Medicine: Acridine derivatives, including this compound, are investigated for their potential anticancer properties.
Industry: It can be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-chloro-7-ethyl-11-methylbenzo[c]acridine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and potentially leading to cell death. This property is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 10-chloro-7-ethylbenzo[c]acridine
- 7-ethyl-11-methylbenzo[c]acridine
- 10-chloro-11-methylbenzo[c]acridine
Uniqueness
10-chloro-7-ethyl-11-methylbenzo[c]acridine is unique due to the specific combination of chloro, ethyl, and methyl substituents on the acridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63019-53-4 |
|---|---|
Molecular Formula |
C20H16ClN |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
10-chloro-7-ethyl-11-methylbenzo[c]acridine |
InChI |
InChI=1S/C20H16ClN/c1-3-14-16-10-11-18(21)12(2)19(16)22-20-15-7-5-4-6-13(15)8-9-17(14)20/h4-11H,3H2,1-2H3 |
InChI Key |
GXROESRUKVGGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=CC(=C4C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Iodo-2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946256.png)
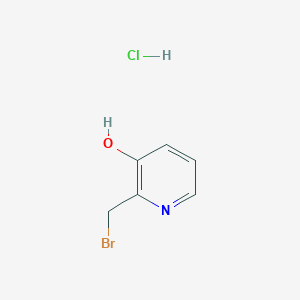
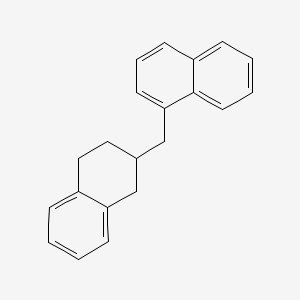
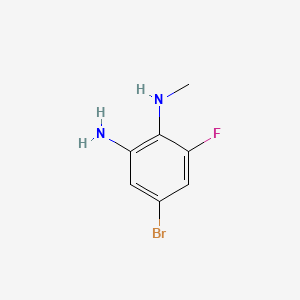
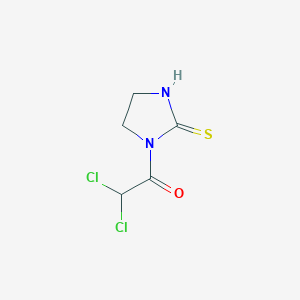

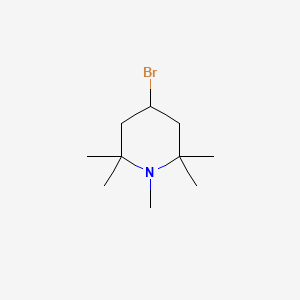
![2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13946300.png)
![2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13946313.png)
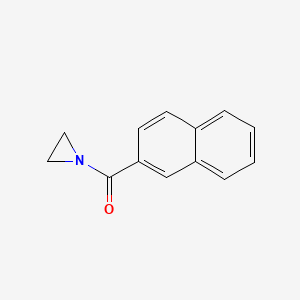
![5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine](/img/structure/B13946319.png)
